molecular formula C13H11NO B7903675 4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile

4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile

Cat. No.: B7903675
M. Wt: 197.23 g/mol
InChI Key: QPVOCHAGEOHGLA-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C13H11NO. It is characterized by a phenyl group attached to a cyclohexene ring, which also contains a nitrile group and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with cyclohexanone in the presence of a base, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like ammonia or primary amines are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include alcohols, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Oxocyclohex-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-Oxo-1-phenylcyclohexane-1-carbonitrile: Similar structure but lacks the double bond in the cyclohexene ring.

Uniqueness

4-Oxo-1-phenylcyclohex-2-ene-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on a cyclohexene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-oxo-1-phenylcyclohex-2-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-6,8H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVOCHAGEOHGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1=O)(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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